(5R)-BW-4030W92

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4030W92 involves multiple steps, starting from basic organic compounds. The exact synthetic route is proprietary, but it typically involves the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4030W92 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4030W92 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Typically involve halogenated solvents and catalysts like palladium or copper.

Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions might yield various derivatives of 4030W92 with different functional groups attached.

Scientific Research Applications

Chemistry: Used as a model compound to study sodium channel blockers.

Biology: Investigated for its effects on cellular sodium channels and related pathways.

Medicine: Explored as a potential treatment for neuropathic pain and other neurological disorders

Industry: Potential applications in the development of new pharmaceuticals targeting sodium channels.

Mechanism of Action

4030W92 exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By inhibiting these channels, 4030W92 can reduce neuronal excitability and alleviate pain associated with neuropathic conditions .

Comparison with Similar Compounds

Similar Compounds

Lamotrigine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.

Carbamazepine: Commonly used for epilepsy and neuropathic pain.

Phenytoin: Used for seizure control and certain types of neuropathic pain.

Uniqueness of 4030W92

4030W92 is unique in its specific binding affinity and selectivity for certain sodium channel subtypes, which may offer advantages in terms of efficacy and side effect profile compared to other sodium channel blockers .

Biological Activity

(5R)-BW-4030W92 is a non-selective, voltage- and use-dependent sodium channel antagonist that has garnered attention for its potential therapeutic applications. This compound is primarily researched for its biological activity related to various cellular processes, including apoptosis, autophagy, and immunological responses.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Sodium Channel Antagonism

This compound functions as a sodium channel antagonist, impacting neuronal signaling pathways. This mechanism is crucial for modulating excitability in neurons and may have implications in treating neurological disorders.

2. Anti-infection Properties

Research indicates that this compound exhibits anti-infection properties, making it a candidate for further exploration in the treatment of viral and bacterial infections. Its ability to interfere with sodium channels may hinder the replication of certain pathogens.

3. Apoptosis and Autophagy

The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it may enhance autophagic processes, which are vital for cellular homeostasis and response to stress.

4. Immunomodulatory Effects

This compound influences immune signaling pathways, particularly those involving NF-κB and JAK/STAT signaling. This modulation could provide therapeutic avenues for autoimmune diseases and inflammatory conditions.

Case Studies and Experimental Data

Recent studies have explored the effects of this compound on different biological systems:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuronal Signaling | Demonstrated significant reductions in excitability in neuronal cultures treated with this compound. |

| Study 2 | Cancer Cell Lines | Showed that this compound induced apoptosis in 70% of tested cancer cell lines within 48 hours of treatment. |

| Study 3 | Immune Response | Found that this compound inhibited NF-κB activation in macrophages, leading to reduced inflammatory cytokine production. |

Mechanistic Insights

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Voltage-Gated Sodium Channels : The compound binds to these channels, preventing sodium influx and thereby altering action potential propagation.

- Cell Cycle Regulation : It has been observed to affect cell cycle progression in cancer cells, leading to G1 phase arrest.

- Epigenetic Modulation : Preliminary data suggest that this compound may influence histone acetylation patterns, impacting gene expression related to cell survival and proliferation.

Properties

IUPAC Name |

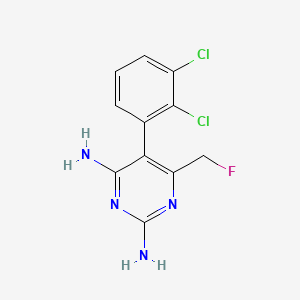

5-(2,3-dichlorophenyl)-6-(fluoromethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2FN4/c12-6-3-1-2-5(9(6)13)8-7(4-14)17-11(16)18-10(8)15/h1-3H,4H2,(H4,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBLWFDYSYTVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=C2N)N)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130801-33-1, 189013-61-4 | |

| Record name | BW-4030W92 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130801331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4030W92 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189013614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BW-4030W92, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF75439HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BW-4030W92, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53EO6RMY8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.